molecular formula C9H10N2O B8480117 6-(Azetidin-1-yl)picolinaldehyde

6-(Azetidin-1-yl)picolinaldehyde

Cat. No. B8480117
M. Wt: 162.19 g/mol
InChI Key: OJAJSJAALFSOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09296745B2

Procedure details

A solution of n-butyllithium in hexanes (0.3 g, 4.69 mmol) was added dropwise to a solution of 2-(azetidin-1-yl)-6-bromopyridine (0.5 g, 2.34 mmol) in dry tetrahydrofuran (20 mL) at −78° C. After stirring for 30 min at −78° C., N,N-dimethylformamide (0.34 g, 4.69 mmol) was added. The reaction mixture was stirred for 3 h at −78° C., then the reaction mixture was quenched with an aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layers were dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude material was purified via flash chromatography (60-120 mesh silica; 4-5% ethyl acetate in petroleum ether, twice) to afford 6-(azetidin-1-yl)picolinaldehyde (0.2 g, 43%). MS (ES+) (M+H) 163.1380; LCMS retention time: 5.59 minutes (Method X).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.[N:6]1([C:10]2[CH:15]=[CH:14][CH:13]=[C:12](Br)[N:11]=2)[CH2:9][CH2:8][CH2:7]1.CN(C)[CH:19]=[O:20]>O1CCCC1>[N:6]1([C:10]2[N:11]=[C:12]([CH:19]=[O:20])[CH:13]=[CH:14][CH:15]=2)[CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
0.3 g
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
N1(CCC1)C1=NC(=CC=C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.34 g
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 h at −78° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with an aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified via flash chromatography (60-120 mesh silica

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(CCC1)C1=CC=CC(=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.